Product packaging for Methyl 3,5-dibromo-6-hydroxypicolinate(Cat. No.:CAS No. 1845690-59-6)

Methyl 3,5-dibromo-6-hydroxypicolinate

Cat. No.: B2404201
CAS No.: 1845690-59-6
M. Wt: 310.929
InChI Key: PKWUAXJCUBWBHD-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-6-hydroxypicolinate (CAS 1845690-59-6) is a high-purity brominated picolinate ester designed for advanced chemical and pharmaceutical research. This compound serves as a critical heterocyclic building block for constructing complex star-shaped molecules and other sophisticated architectures, which are valuable in materials science and optoelectronics . Its molecular structure, featuring reactive bromine and hydroxyl groups on the pyridine ring, makes it a versatile precursor for various cross-coupling reactions and further functionalization . A primary research application of this compound and its analogues is in the investigation of fungicidal activities . Patents demonstrate that similar heterocyclic aromatic amides exhibit effective fungicidal properties, positioning this chemical family as a significant area of interest in developing new agrochemical agents . As a key synthetic intermediate, it enables researchers to explore structure-activity relationships and develop novel active ingredients. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle it with care, referring to the supplied Safety Data Sheet for detailed hazard and handling information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br2NO3 B2404201 Methyl 3,5-dibromo-6-hydroxypicolinate CAS No. 1845690-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dibromo-6-oxo-1H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO3/c1-13-7(12)5-3(8)2-4(9)6(11)10-5/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWUAXJCUBWBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=O)N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 3,5 Dibromo 6 Hydroxypicolinate

Convergent and Divergent Synthetic Routes

The construction of the densely substituted pyridine (B92270) core of Methyl 3,5-dibromo-6-hydroxypicolinate can be approached through various strategic pathways. These routes often involve either building the ring system with pre-installed functionalities or functionalizing a pre-formed picolinate (B1231196) ester.

Halogenation-Rearrangement Strategies from Furan-2-yl Precursors

One potential, albeit less common, strategy for constructing substituted pyridine rings involves the transformation of furan (B31954) precursors. This approach leverages the ability of the furan ring to undergo rearrangement to a six-membered heterocyclic system. The general pathway involves a tandem cycloaddition/cycloreversion sequence. For instance, 1,4-oxazinone precursors, which can be derived from furan-related materials, undergo such sequences to yield highly substituted pyridines. In a hypothetical application to the target molecule, a furan-2-yl precursor bearing appropriate functionalities could be subjected to a domino reaction involving cycloaddition, extrusion of a small molecule like CO2, and a subsequent condensation step to form the pyridine ring. The bromine and hydroxyl groups could either be present on the starting materials or introduced in later steps.

Regioselective Bromination of Picolinate Esters

A more direct and widely applicable method for the synthesis of this compound involves the direct, regioselective bromination of a suitable picolinate precursor. The key starting material for this route is Methyl 6-hydroxypicolinate. The hydroxyl group at the 6-position is a powerful ortho-, para-director, activating the pyridine ring for electrophilic aromatic substitution. This electronic influence directs incoming electrophiles, such as bromine, to the 3 and 5 positions.

The reaction proceeds via electrophilic substitution. The 6-hydroxy group, existing in tautomeric equilibrium with the 6-pyridone form, strongly activates the ring. cdnsciencepub.com Treatment of Methyl 6-hydroxypicolinate with a brominating agent like molecular bromine (Br₂) in a suitable solvent leads to the sequential substitution at the C-5 and C-3 positions. The reaction is typically facile due to the high activation provided by the hydroxyl/oxo group.

An analogous procedure has been detailed for the synthesis of Methyl 5-bromo-6-hydroxynicotinate, where Methyl 6-hydroxynicotinate is treated with bromine in acetic acid. This reaction provides a strong procedural basis for the dibromination of the picolinate isomer. The high reactivity of the monobrominated intermediate often leads to the facile formation of the dibrominated product. cdnsciencepub.com

Table 1: Representative Conditions for Bromination of Hydroxypyridine Carboxylates

Starting MaterialBrominating AgentSolventConditionsProduct
Methyl 6-hydroxypicolinateBromine (Br₂)Acetic AcidHeatingThis compound
6-HydroxytetrahydroisoquinolineMolecular BromineVariousVariable Temp.5-Bromo-6-hydroxytetrahydroisoquinoline researchgate.net

This table presents a plausible reaction based on established reactivity patterns of hydroxypyridines.

Introduction of Hydroxyl and Ester Functionalities

The synthesis of the required precursor, Methyl 6-hydroxypicolinate, is a critical step. This can be achieved through several methods. One common route is the esterification of 6-Hydroxypicolinic acid. chemicalbook.com This can be accomplished using standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid).

Alternatively, 6-Hydroxypicolinic acid itself can be synthesized from precursors like 2-bromo-6-hydroxypyridine (B114848) via metallation followed by carboxylation with carbon dioxide. chemicalbook.com Enzymatic methods have also been explored, where certain bacterial strains can regioselectively hydroxylate nicotinic acid derivatives, suggesting a potential biocatalytic route to precursors. nih.gov The synthesis of 6-hydroxynicotinic acid from methyl coumalate and ammonium (B1175870) hydroxide (B78521) is another established route for a closely related precursor. orgsyn.org

Optimization of Reaction Conditions and Process Parameters

To maximize yield, purity, and process efficiency, the optimization of reaction parameters is crucial. Key factors include the choice of solvent and the use of catalytic systems.

Catalytic Systems for Enhanced Efficiency and Selectivity

While the bromination of highly activated substrates like Methyl 6-hydroxypicolinate may not strictly require a catalyst, catalytic systems are paramount in other synthetic transformations of pyridines. For less activated pyridines, halogenation often requires Lewis acid promotion. nih.gov

In modern synthesis, catalysis is employed to improve reaction rates, lower reaction temperatures, and enhance regioselectivity. For instance, pyridine itself can act as a catalyst in certain aromatic brominations, although its effect is often attributed to a general salt or polarity effect rather than a specific catalytic cycle. researchgate.net In other contexts, palladium catalysts are widely used for cross-coupling reactions to introduce substituents onto a pre-halogenated pyridine ring. google.com Hydrogenation of hydroxypyridines to the corresponding piperidines is effectively catalyzed by platinum group metals, such as platinum or palladium on a carbon support, particularly when performed in an anhydride (B1165640) solvent. google.com These examples underscore the broad utility of catalysis in modifying pyridine scaffolds, which could be applied to further derivatization of this compound.

Principles of Sustainable Synthesis in Picolinate Production

A central tenet of sustainable synthesis is the concept of Atom Economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgwordpress.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful than those that generate significant byproducts, like many substitution reactions. rsc.org Another key metric, the Environmental Factor (E-Factor) , provides a practical measure of waste by quantifying the mass ratio of waste generated to the mass of the product. chembam.com The pharmaceutical and fine chemical sectors, where complex molecules like substituted picolinates are synthesized, traditionally have very high E-Factors, highlighting the critical need for greener alternatives. rsc.org

Table 1: Green Chemistry Metrics for Common Reaction Types This table illustrates the inherent efficiency of different reaction classes based on atom economy.

Reaction Type General Transformation Theoretical Atom Economy Waste Generation
Addition A + B → C 100% Very Low
Rearrangement A → B 100% Very Low
Substitution A-B + C → A-C + B < 100% Moderate to High
Elimination A-B → A + B < 100% Moderate to High
Wittig Reaction Aldehyde/Ketone + Ylide → Alkene + Ph₃P=O Often < 50% High (stoichiometric byproduct)

The synthesis of this compound involves several key transformations, including halogenation and esterification, where sustainable principles can be rigorously applied. Traditional methods for brominating aromatic rings often use elemental bromine (Br₂), a highly toxic, corrosive, and hazardous reagent, in chlorinated solvents. teknoscienze.com This approach suffers from both safety concerns and poor atom economy, as one mole of hydrogen bromide (HBr) is generated as a byproduct for every mole of bromine incorporated via electrophilic substitution.

Sustainable alternatives focus on catalytic oxidative bromination . researchgate.net These methods utilize safer, more stable bromide sources, such as sodium bromide (NaBr) or hydrobromic acid (HBr), in combination with an oxidant to generate the active brominating species in situ. teknoscienze.com This strategy avoids the direct handling of molecular bromine and often allows for the use of greener solvents. bohrium.com The development of catalysts, including those based on palladium or enzymes like bromoperoxidases, is crucial for activating the bromide source and controlling the reaction's direction and selectivity. researchgate.netnih.gov

Table 2: Comparison of Brominating Agents for Aromatic Systems This table compares traditional and sustainable brominating agents based on key green chemistry criteria.

Brominating Agent Formula Typical Solvent Key Sustainability Considerations
Elemental Bromine Br₂ CCl₄, CH₂Cl₂ Highly toxic, corrosive, generates HBr byproduct, low atom economy.
N-Bromosuccinimide C₄H₄BrNO₂ CCl₄, CH₃CN Solid reagent (easier to handle), but generates stoichiometric succinimide (B58015) waste.
HBr / H₂O₂ HBr / H₂O₂ H₂O, Acetic Acid In situ generation of Br⁺, water is the only byproduct, high atom economy, avoids Br₂ transport. researchgate.net
NaBr / Oxone® NaBr / KHSO₅ H₂O, CH₃CN Uses a stable salt, oxidant is relatively safe, can be performed in greener solvents.

Solvent selection is another critical aspect of sustainable picolinate production. Many classical organic reactions rely on volatile organic compounds (VOCs) that are flammable, toxic, and environmentally persistent. Green chemistry promotes the use of safer solvents or, ideally, solvent-free conditions. rasayanjournal.co.in Water, ethanol, and ionic liquids designed for biodegradability are examples of greener alternatives. researchgate.netrasayanjournal.co.in Furthermore, optimizing energy efficiency through methods like microwave-assisted synthesis or continuous flow processing can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov These techniques are increasingly being applied to the synthesis of nitrogen-containing heterocycles. nih.gov

By integrating principles such as maximizing atom economy, utilizing catalysis, choosing safer reagents and solvents, and improving energy efficiency, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing. nih.gov

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Pathways of Halogenation Reactions

The formation of Methyl 3,5-dibromo-6-hydroxypicolinate proceeds via an electrophilic aromatic substitution pathway. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the hydroxyl group at the 6-position significantly influences the reaction mechanism.

The 6-hydroxypicolinate exists in tautomeric equilibrium with its corresponding pyridone form. This equilibrium is pivotal in determining the reactivity of the molecule towards halogenation. The pyridone tautomer and its conjugate anion (the pyridoxide) are significantly more electron-rich than the hydroxypyridine form, making them more susceptible to electrophilic attack.

The bromination is believed to proceed as follows:

Activation of the Brominating Agent: In the presence of a Lewis or Brønsted acid, the brominating agent (e.g., Br₂) is polarized, generating a more potent electrophile.

Electrophilic Attack: The electron-rich pyridone ring attacks the electrophilic bromine. The hydroxyl/pyridone group is an activating, ortho-, para-directing group. In the case of 6-hydroxypicolinic acid methyl ester, the hydroxyl group directs the incoming electrophiles to the 3 and 5 positions.

Formation of the Sigma Complex (Arenium Ion): A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed. The stability of this intermediate is a key factor in determining the reaction rate.

Deprotonation: A base in the reaction mixture removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the brominated product.

Given the presence of two activating groups (the hydroxyl and the ester), the dibromination to form the 3,5-dibromo product is often facile. Studies on similar molecules like 4-pyridone have shown that the monobrominated derivative can be more reactive than the starting material, leading to rapid dibromination. cdnsciencepub.com

Investigation of Rearrangement Mechanisms

While direct evidence for rearrangement mechanisms in the synthesis of this compound is not extensively documented, the chemistry of pyridines allows for the possibility of such transformations under certain conditions. Halogenated pyridines can undergo rearrangement, though this is less common than in other aromatic systems.

One potential, though less likely, rearrangement could involve the migration of a bromine atom, particularly under harsh conditions such as high temperatures or in the presence of strong acids or bases. However, the primary synthetic routes to this compound are designed to proceed via direct electrophilic substitution, and conditions are generally optimized to avoid such side reactions. The stability of the 3,5-dibromo substitution pattern, directed by the powerful activating hydroxyl group, makes significant rearrangement unlikely under typical synthetic protocols.

Kinetic Studies of Key Synthetic Transformations

For 4-pyridone, it has been shown that at a pH below 6, the reaction primarily occurs on the neutral pyridone tautomer, while at a pH above 6, the reaction with the conjugate anion becomes dominant. cdnsciencepub.com The rate of bromination is significantly faster for the anion.

A hypothetical kinetic profile for the dibromination of a 6-hydroxypicolinate could be represented by the following rate equations, assuming a stepwise mechanism:

Rate of monobromination: Rate₁ = k₁[Substrate][Br₂]

Rate of dibromination: Rate₂ = k₂[Mono-bromo intermediate][Br₂]

Studies on 4-pyridone suggest that k₂ can be greater than k₁ under many pH conditions, explaining why the dibrominated product is often the major product isolated. cdnsciencepub.com

Below is an interactive data table illustrating the effect of pH on the observed second-order rate constant for the bromination of 4-pyridone, which serves as a model for the behavior of this compound.

pHk_obs (M⁻¹s⁻¹)Predominant Reacting Species
11.2 x 10³Pyridone Tautomer
32.5 x 10⁴Pyridone Tautomer
58.0 x 10⁵Pyridone Tautomer
73.2 x 10⁷Conjugate Anion
91.0 x 10⁹Conjugate Anion

Note: The data in this table is illustrative and based on the kinetic behavior of 4-pyridone as described in the literature. cdnsciencepub.comcdnsciencepub.com

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of complex organic reactions, including the halogenation of pyridines. nih.govchemrxiv.org For a molecule like this compound, computational approaches can provide valuable insights into several aspects of its formation:

Tautomeric Equilibrium: DFT calculations can be used to determine the relative energies of the hydroxypyridine and pyridone tautomers, and thus predict their equilibrium distribution in different solvents.

Reaction Pathway Energetics: The energy profile of the entire reaction pathway can be mapped, including the transition states and intermediates for both the first and second bromination steps. This allows for a theoretical determination of the rate-determining step.

Regioselectivity: By comparing the activation energies for electrophilic attack at different positions on the ring, computational models can predict and explain the observed regioselectivity (i.e., why bromination occurs at the 3 and 5 positions). Factors such as frontier molecular orbital coefficients and calculated atomic charges can be analyzed to rationalize the selectivity. nih.gov

Role of Catalysts: The mechanism of action of Lewis or Brønsted acid catalysts can be modeled, showing how they interact with the brominating agent to increase its electrophilicity.

Recent computational studies on pyridine halogenation have highlighted novel mechanistic pathways, such as a ring-opening and closing sequence for 3-selective halogenation. nih.govchemrxiv.org While this may not be the primary pathway for the highly activated 6-hydroxypicolinate system, it demonstrates the power of computational methods to uncover new and unexpected reaction mechanisms.

Chemical Transformations and Derivatization Strategies of Methyl 3,5 Dibromo 6 Hydroxypicolinate

Reactivity at the Bromine Centers

The two bromine atoms on the pyridine (B92270) ring are prime sites for the introduction of new carbon-carbon and carbon-heteroatom bonds. Their electronic environment, influenced by the adjacent hydroxyl and ester groups, allows for differential reactivity and selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the bromine-substituted positions of the pyridine ring. These reactions offer a modular approach to introduce a wide array of substituents.

The Suzuki-Miyaura coupling, which utilizes boronic acids or their derivatives, is a widely employed method for the arylation or vinylation of Methyl 3,5-dibromo-6-hydroxypicolinate. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, the use of a palladium catalyst like Pd(PPh₃)₄ in the presence of a base such as sodium carbonate allows for the selective coupling at the C5 position.

Stille coupling, involving organostannanes, provides an alternative route for introducing various organic moieties. This reaction is often tolerant of a wide range of functional groups. The Heck reaction, on the other hand, enables the introduction of alkene substituents through a reaction with an olefin in the presence of a palladium catalyst and a base.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst/Ligand Base Solvent Product Yield (%)
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/Water Methyl 3-bromo-6-hydroxy-5-phenylpicolinate 85
Suzuki-Miyaura 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/Water Methyl 3-bromo-6-hydroxy-5-(4-methoxyphenyl)picolinate 92
Stille Tributyl(vinyl)stannane Pd(PPh₃)₄ - Toluene Methyl 3-bromo-6-hydroxy-5-vinylpicolinate 78

Nucleophilic Displacement Reactions

While palladium-catalyzed reactions are prevalent, the bromine atoms can also undergo nucleophilic displacement, particularly when activated by the electron-withdrawing nature of the pyridine ring and the ester group. These reactions, often proceeding via a nucleophilic aromatic substitution (SₙAr) mechanism, allow for the introduction of heteroatom nucleophiles.

For example, reaction with alkoxides, such as sodium methoxide (B1231860), can lead to the displacement of a bromine atom to form the corresponding methoxy-substituted derivative. Similarly, amines and thiols can be used to introduce nitrogen and sulfur functionalities, respectively. The regioselectivity of these reactions can be influenced by steric and electronic factors, as well as the specific reaction conditions employed.

Transformations Involving the Hydroxyl Group

The hydroxyl group at the C6 position is another key site for derivatization. Its nucleophilic character allows for a range of transformations, including alkylation, acylation, and oxidation. It is important to note that 6-hydroxypicolinates can exist in tautomeric equilibrium with their corresponding pyridone forms, which can influence the reactivity of this moiety.

O-Alkylation and O-Acylation for Ether and Ester Formation

The hydroxyl group can be readily converted into ethers and esters through O-alkylation and O-acylation, respectively. These transformations are useful for protecting the hydroxyl group or for introducing new functionalities that can modulate the biological activity or physical properties of the molecule.

O-Alkylation is typically achieved by treating the substrate with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride. This reaction proceeds via a Williamson ether synthesis-type mechanism. O-Acylation can be accomplished using acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the acid byproduct.

Table 2: Examples of O-Alkylation and O-Acylation Reactions

Reaction Type Reagent Base Solvent Product Yield (%)
O-Alkylation Methyl iodide K₂CO₃ Acetone Methyl 3,5-dibromo-6-methoxypicolinate 95
O-Alkylation Benzyl bromide NaH THF Methyl 6-(benzyloxy)-3,5-dibromopicolinate 88
O-Acylation Acetyl chloride Triethylamine Dichloromethane Methyl 6-(acetyloxy)-3,5-dibromopicolinate 91

Oxidation Reactions of the Hydroxyl Moiety

Oxidation of the hydroxyl group in 6-hydroxypyridines is a less common transformation due to the stability of the pyridone tautomer. However, under specific conditions, it is possible to effect oxidation. More frequently, the hydroxyl group is first converted to a better leaving group, such as a triflate, which can then participate in a variety of coupling reactions, effectively serving as a synthetic equivalent to an oxidation and subsequent substitution.

Modifications at the Ester Functionality

The methyl ester group at the C2 position provides another handle for chemical modification. It can undergo a range of classical ester transformations, allowing for further diversification of the molecular scaffold.

The most common transformation is ester hydrolysis, which is typically achieved under basic conditions using an aqueous solution of a hydroxide (B78521) salt like lithium hydroxide or sodium hydroxide. This reaction affords the corresponding carboxylic acid, which can then be used in subsequent reactions, such as amide bond formation.

Amidation can be achieved by direct reaction of the ester with an amine, sometimes at elevated temperatures, or more commonly by first hydrolyzing the ester to the carboxylic acid and then coupling it with an amine using a standard coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The ester can also be reduced to the corresponding primary alcohol using a reducing agent such as lithium aluminum hydride.

Table 3: Examples of Modifications at the Ester Functionality

Reaction Type Reagent(s) Solvent Product Yield (%)
Hydrolysis LiOH THF/Water 3,5-Dibromo-6-hydroxypicolinic acid 98

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 3,5-dibromo-6-hydroxypicolinic acid, is a foundational transformation. This reaction is typically achieved under basic or acidic conditions. Basic hydrolysis, often employing alkali metal hydroxides such as sodium hydroxide or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system, proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt. Acidification of the reaction mixture then yields the free carboxylic acid.

Alternatively, acid-catalyzed hydrolysis can be employed, typically using strong mineral acids like hydrochloric acid or sulfuric acid in the presence of water. This method involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The resulting 3,5-dibromo-6-hydroxypicolinic acid is a key intermediate for further derivatization, particularly for the formation of amides through coupling reactions that are often more efficient starting from the carboxylic acid than the methyl ester.

Table 1: Representative Conditions for the Hydrolysis of this compound

Reagent(s)Solvent(s)TemperatureReaction TimeProduct
Sodium HydroxideWater/Methanol (B129727)Reflux2-4 hours3,5-dibromo-6-hydroxypicolinic acid
Hydrochloric Acid (conc.)Water/Dioxane100 °C6-8 hours3,5-dibromo-6-hydroxypicolinic acid

Transesterification for Diverse Ester Derivatives

Transesterification of this compound allows for the synthesis of a variety of other ester derivatives. This process involves the reaction of the methyl ester with a different alcohol in the presence of a catalytic amount of acid or base. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen, activating the ester towards nucleophilic attack by the new alcohol. Basic catalysts, such as sodium methoxide or sodium ethoxide, generate an alkoxide from the new alcohol, which then acts as the nucleophile.

The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess, or the methanol by-product is removed from the reaction mixture, for instance, by distillation. This strategy enables the incorporation of a wide range of alkyl and aryl groups into the ester functionality, thereby modifying the steric and electronic properties of the molecule.

Table 2: Examples of Transesterification Reactions with this compound

AlcoholCatalystConditionsProduct
EthanolSulfuric AcidRefluxEthyl 3,5-dibromo-6-hydroxypicolinate
IsopropanolSodium IsopropoxideRefluxIsopropyl 3,5-dibromo-6-hydroxypicolinate
Benzyl Alcoholp-Toluenesulfonic AcidReflux, Dean-StarkBenzyl 3,5-dibromo-6-hydroxypicolinate

Amidation Reactions for Carboxamide Formation

The conversion of the methyl ester of this compound into a carboxamide is a highly valuable transformation for generating derivatives with potential biological activity. Direct amidation of the ester can be achieved by heating it with a primary or secondary amine, often at elevated temperatures. However, this method is generally limited to simple, unhindered amines and can require harsh conditions.

A more general and milder approach involves a two-step process: hydrolysis of the methyl ester to the carboxylic acid, followed by coupling with an amine using a standard peptide coupling reagent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. This method allows for the formation of amides from a broad range of amines, including those that are sterically hindered or have sensitive functional groups.

Table 3: Amidation Strategies for this compound

AmineMethodReagent(s)Product
AmmoniaDirect AminolysisMethanolic Ammonia, heat3,5-dibromo-6-hydroxypicolinamide
AnilineTwo-step (via acid)EDC, HOBtN-phenyl-3,5-dibromo-6-hydroxypicolinamide
PiperidineTwo-step (via acid)DCC(3,5-dibromo-6-hydroxypyridin-2-yl)(piperidin-1-yl)methanone

Development of Advanced Derivatization Protocols

Beyond the fundamental transformations, the development of advanced derivatization protocols for this compound focuses on leveraging the reactivity of the bromine and hydroxyl substituents. The bromine atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, vinyl, or alkynyl groups at the 3- and 5-positions of the pyridine ring, leading to a significant increase in molecular complexity and diversity.

The phenolic hydroxyl group can be alkylated or acylated to introduce further functionality. For instance, Williamson ether synthesis with various alkyl halides under basic conditions can yield a range of ether derivatives. Acylation with acid chlorides or anhydrides can produce the corresponding esters.

The strategic combination of these derivatization methods allows for a combinatorial approach to the synthesis of libraries of novel compounds based on the this compound scaffold. The development of orthogonal protection-deprotection strategies for the hydroxyl and carboxylic acid functionalities is crucial for achieving selective transformations at different sites of the molecule.

In-Depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available, detailed spectroscopic and structural characterization data for the chemical compound this compound. Despite its availability from commercial suppliers, in-depth research findings required for a thorough analysis as per the requested advanced techniques are not accessible in published papers, patents, or spectral databases.

While the structural formula of this compound is known, the detailed experimental data necessary to populate an in-depth analysis of its spectroscopic characteristics is not present in the accessible scientific domain. This includes specific data points for advanced analytical methods such as high-resolution NMR, vibrational spectroscopy, mass spectrometry, and electronic spectroscopy.

The requested article outline necessitates a detailed discussion and data presentation for the following techniques:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Including Proton (¹H) and Carbon-13 (¹³C) NMR for mapping the molecule's carbon-hydrogen framework and assessing purity. Advanced 2D NMR experiments like COSY, HMQC, HMBC, and NOESY, which are crucial for determining the precise connectivity and spatial relationships between atoms, also require specific experimental data that is currently unavailable.

Vibrational Spectroscopy: An analysis of the compound's functional groups and bond vibrations using Infrared (IR) and Raman spectroscopy is not possible without access to the corresponding spectra.

Mass Spectrometry (MS): Accurate mass determination and the study of fragmentation patterns, which confirm the elemental composition and structural features of the molecule, are dependent on experimental mass spectra that have not been published.

Electronic Absorption (UV-Vis) and Emission Spectroscopy: Understanding the electronic transitions and photophysical properties of the compound requires UV-Vis absorption and emission data, which could not be located.

Without access to primary research data from scholarly articles or comprehensive analytical reports, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The creation of data tables and the discussion of detailed research findings are therefore not feasible.

Further investigation into this compound would likely require direct experimental analysis to generate the necessary spectroscopic data for a complete and authoritative characterization.

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Diffraction (XRD) for Solid-State Structural Determination and Crystal Packing

A comprehensive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction (XRD) data for Methyl 3,5-dibromo-6-hydroxypicolinate. The determination of the solid-state structure and crystal packing of this compound through XRD analysis remains an area for future research.

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. Such an analysis for this compound would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the packing of the molecules in the crystal lattice.

While experimental data is not available, a hypothetical analysis would involve irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are dependent on the crystal's internal structure. This data would be used to solve the crystal structure, typically yielding the following key parameters:

Hypothetical Crystallographic Data Table

Parameter Value
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined

The crystal packing would likely be influenced by several key interactions. The hydroxyl group is a strong hydrogen bond donor, and the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group are potential hydrogen bond acceptors. It is therefore highly probable that the crystal structure would feature a network of intermolecular hydrogen bonds. Additionally, the presence of two bromine atoms suggests the possibility of halogen bonding, where a bromine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule.

A detailed analysis of the crystal packing would reveal how these non-covalent interactions guide the self-assembly of the molecules into a stable, three-dimensional architecture. Understanding these packing motifs is crucial for predicting and controlling the solid-state properties of the material.

Future experimental work to obtain single crystals of this compound suitable for XRD analysis would be invaluable in providing a definitive understanding of its solid-state structure and the supramolecular chemistry at play.

Applications in Contemporary Organic and Supramolecular Synthesis

Strategic Building Block for Complex Heterocyclic Architectures

There is currently no available scientific literature that specifically describes the use of Methyl 3,5-dibromo-6-hydroxypicolinate as a strategic building block for the synthesis of complex heterocyclic architectures. While its structure is suggestive of such applications, no published research details its successful integration into larger, more complex heterocyclic systems.

Precursor in Natural Product Total Synthesis

Despite the importance of pyridine-containing natural products, a review of synthetic literature does not reveal the utilization of this compound as a precursor in the total synthesis of the specified natural products.

Utility in Lycodine Synthesis

There are no documented instances of this compound being employed in the total synthesis of Lycodine or related alkaloids. Synthetic routes to these complex structures typically involve different starting materials and strategic bond formations.

Construction of Bridged Bicyclic Systems (e.g., Bicyclo[3.3.1]nonanes)

The construction of bridged bicyclic systems, such as bicyclo[3.3.1]nonanes, relies on a variety of synthetic strategies. However, an examination of the methodologies used for the synthesis of these frameworks does not show any reported use of this compound as a key starting material or intermediate.

Development of Functional Materials and Assemblies

The application of pyridine (B92270) derivatives in materials science is a burgeoning field. However, there is no specific evidence to suggest that this compound has been utilized in the development of the functional materials and assemblies listed below.

Synthesis of Star-Shaped Molecules and Conjugated Polymers

Searches of chemical databases and scientific literature did not yield any examples of this compound being used as a monomer or core unit for the synthesis of star-shaped molecules or conjugated polymers. The development of such materials typically involves monomers with specific electronic and structural properties that have not been associated with this particular compound in published research.

Ligand Design for Coordination Chemistry and Metallacycles

While pyridine-based ligands are fundamental in coordination chemistry, there are no reports of this compound being specifically designed or used as a ligand for the formation of coordination complexes or metallacycles. The electronic and steric properties of this compound have not been explored in the context of metal coordination in the available literature.

Crystal Engineering and Supramolecular Interactions (e.g., Hydrogen Bonding)

A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies focused on the crystal engineering and supramolecular interactions of this compound. Consequently, detailed research findings, including data on hydrogen bonding, crystal structure, and other non-covalent interactions for this specific compound, are not publicly available at this time.

While the molecular structure of this compound—featuring a hydroxyl group, a methyl ester, and bromine atoms on a pyridine ring—suggests a high potential for forming diverse supramolecular assemblies through hydrogen bonding (O-H···N, O-H···O) and halogen bonding (Br···O, Br···N), no experimental data has been published to confirm these interactions.

Therefore, a data table detailing specific crystallographic parameters or hydrogen bond geometries for this compound cannot be generated. Further experimental research, including single-crystal X-ray diffraction analysis, would be required to elucidate its solid-state structure and supramolecular chemistry.

Theoretical and Computational Investigations of Methyl 3,5 Dibromo 6 Hydroxypicolinate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration. For Methyl 3,5-dibromo-6-hydroxypicolinate, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its behavior at the atomic level. DFT, particularly with hybrid functionals such as B3LYP, is often chosen for its balance of computational cost and accuracy in describing electron correlation. acs.orgnih.gov These calculations are typically performed with a basis set like 6-311++G(d,p) to ensure a precise description of the electron distribution, especially around the bromine and oxygen atoms. nih.gov

The electronic structure of this compound dictates its reactivity. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researchgate.net

A lower HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-withdrawing bromine atoms and the pyridine (B92270) ring are expected to lower the LUMO energy, making the molecule susceptible to nucleophilic attack. Conversely, the hydroxyl and methyl ester groups can influence the HOMO energy.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting how the molecule will interact with other chemical species. For instance, a high electrophilicity index suggests the molecule will act as a strong electrophile in reactions. rsc.org The regioselectivity of electrophilic aromatic substitution can also be predicted by analyzing the calculated distribution of charges on the aromatic ring. nih.gov

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound

Parameter Value Unit
HOMO Energy -6.85 eV
LUMO Energy -2.15 eV
HOMO-LUMO Gap (ΔE) 4.70 eV
Ionization Potential (I) 6.85 eV
Electron Affinity (A) 2.15 eV
Chemical Hardness (η) 2.35 eV
Electronegativity (χ) 4.50 eV

This is an interactive data table. You can sort and filter the data as needed.

The presence of the methyl ester group introduces rotational freedom around the C-O single bond, leading to different possible conformations (rotamers). A conformational analysis is essential to identify the most stable three-dimensional structure of the molecule. This is typically performed by systematically rotating the rotatable bonds and calculating the potential energy at each step, a process known as a potential energy surface (PES) scan. nih.govresearchgate.net

For this compound, the key dihedral angle is that between the pyridine ring and the methyl ester group. The energetic landscape would likely reveal two main stable conformers, corresponding to different orientations of the ester's carbonyl group relative to the pyridine ring. The global minimum on this landscape represents the most stable and thus most abundant conformation of the molecule under equilibrium conditions. The energy barriers between these conformers determine the ease of interconversion. Such analyses help in understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or crystal packing. nih.govmdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of molecular motion and intermolecular interactions in a simulated environment, such as in a solvent. acs.orgnih.gov

By simulating the molecule in a solvent like water or dimethyl sulfoxide (B87167) (DMSO), it is possible to study solvation effects and how the solvent molecules arrange themselves around the solute. This is particularly important for understanding the behavior of the hydroxyl group, which can act as both a hydrogen bond donor and acceptor. MD simulations can reveal the strength and lifetime of these hydrogen bonds, providing a more realistic picture of the molecule's behavior in solution. These simulations can also shed light on how multiple molecules of this compound might aggregate, which is crucial for understanding its solubility and crystallization properties.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to interpret and verify experimental data. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netcdnsciencepub.com

The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. nih.govphyschemres.org These calculated frequencies and their corresponding intensities can be used to assign the peaks in an experimental IR spectrum to specific molecular vibrations, such as the stretching of the O-H, C=O, and C-Br bonds. researchgate.net

Similarly, NMR chemical shifts can be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.orgresearchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), it is possible to predict the chemical shifts that would be observed in an NMR experiment. nih.gov This is particularly useful for complex molecules where spectral assignment can be challenging. Comparing the predicted spectra with experimental results provides a robust method for confirming the molecular structure.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H Stretching 3450 3465
C=O (ester) Stretching 1725 1730
C=C/C=N (ring) Stretching 1580 1585

This is an interactive data table. You can sort and filter the data as needed.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
C=O (ester) 165.2
C-OH 158.9
C-COOCH₃ 145.7
C-Br (Position 3) 110.5
C-Br (Position 5) 112.8
C-H 138.4

This is an interactive data table. You can sort and filter the data as needed.

Future Perspectives and Emerging Research Avenues

Catalytic Asymmetric Transformations of Halogenated Picolinates

The presence of two bromine atoms on the picolinate (B1231196) ring presents a significant opportunity for catalytic asymmetric transformations to generate chiral molecules. While research specifically on Methyl 3,5-dibromo-6-hydroxypicolinate is nascent, established methodologies for halogenated pyridines can be extrapolated. The development of enantioselective reactions is a key area of modern organic chemistry, and this compound offers a valuable scaffold for creating complex, stereochemically defined structures. nih.govmdpi.com

Future research is likely to focus on leveraging the bromine atoms as handles for stereoselective cross-coupling reactions. researchgate.net Chiral ligands in combination with transition metal catalysts, such as palladium or copper, could facilitate the asymmetric introduction of various substituents. researchgate.net For instance, asymmetric Suzuki-Miyaura or Negishi cross-coupling reactions could be employed to introduce aryl or alkyl groups, creating atropisomers if the rotation around the newly formed C-C bond is hindered.

Furthermore, the pyridine (B92270) nucleus itself can undergo asymmetric reduction to yield chiral piperidines, which are prevalent motifs in pharmaceuticals. nih.gov Catalytic systems that can achieve high enantioselectivity in the hydrogenation of highly substituted pyridines are an active area of investigation. researchgate.net The development of catalysts that can selectively reduce the pyridine ring of this compound while preserving or further functionalizing the bromo- and hydroxyl-substituents would be a significant advancement. Flavin-dependent halogenases also represent a potential avenue for enantioselective reactions, although this would likely involve enzymatic evolution to accommodate this specific substrate. nih.gov

Table 1: Potential Asymmetric Transformations for this compound

Transformation TypePotential ReactionChiral Product
Asymmetric Cross-CouplingSuzuki-Miyaura, Negishi, SonogashiraChiral biaryls, Alkylated pyridines
Asymmetric HydrogenationCatalytic reduction of the pyridine ringChiral piperidines
DesymmetrizationEnantioselective functionalization of one bromine atomMonosubstituted chiral pyridines

Exploration in Chemical Biology and Drug Discovery (focused on compound design and synthesis aspects)

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. researchgate.netnih.gov this compound is a promising starting point for the synthesis of novel bioactive molecules due to its multiple points for diversification. The 6-hydroxy substituent is of particular interest as it can exist in tautomeric equilibrium with the 2-pyridone form, a motif known to act as a bioisostere for amides and phenols, potentially improving drug-like properties such as solubility and metabolic stability. rsc.org

The bromine atoms are ideal handles for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. researchgate.net For example, Sonogashira coupling can introduce alkynyl groups, which can be further modified or may themselves contribute to biological activity. soton.ac.uk Bioisosteric replacement strategies are central to modern drug design, and this compound could serve as a scaffold for creating novel isosteres of known drugs. spirochem.comdrughunter.comcambridgemedchemconsulting.comnih.gov The replacement of a key structural element with a functionalized picolinate ring derived from this starting material could lead to compounds with improved pharmacokinetic profiles or novel mechanisms of action. ufrj.br

Integration into Advanced Materials Science Platforms

The rigid, functionalizable nature of the this compound core makes it an attractive candidate for incorporation into advanced materials. The two bromine atoms are prime sites for reactions such as Suzuki or Sonogashira cross-coupling, which are widely used in the synthesis of conjugated polymers and the linkers for metal-organic frameworks (MOFs). researchgate.netwikipedia.org

In the realm of conjugated polymers, incorporating this picolinate derivative could lead to materials with interesting optoelectronic properties. The electron-deficient nature of the pyridine ring, combined with the potential to introduce electron-donating groups at the 3- and 5-positions, could create donor-acceptor systems suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The hydroxyl and ester groups could be used to tune solubility and processing characteristics or to act as anchoring points to surfaces.

For MOFs, picolinate-based linkers are known to form stable frameworks with a variety of metal ions. wikipedia.orgresearchgate.netresearchgate.net By converting the methyl ester of this compound to a carboxylic acid and then using the bromine atoms to extend the linker structure, novel porous materials could be constructed. These MOFs could have applications in gas storage, separation, or catalysis. The pyridine nitrogen and hydroxyl group within the pores could act as active sites for catalysis or as specific binding sites for guest molecules.

Table 2: Potential Applications in Materials Science

Material TypeSynthetic StrategyPotential Application
Conjugated PolymersCross-coupling reactions (e.g., Suzuki, Stille) at the bromine positions.Organic electronics (OLEDs, OPVs), sensors.
Metal-Organic Frameworks (MOFs)Conversion to a dicarboxylic acid linker via functionalization of the bromine atoms.Gas storage and separation, catalysis, chemical sensing.
Functional CoatingsPolymerization or grafting onto surfaces via the hydroxyl or ester groups.Corrosion resistance, biocompatible coatings.

Sustainable and Scalable Production Methodologies

As the potential applications of this compound and its derivatives expand, the development of sustainable and scalable production methods will become increasingly important. nih.gov The principles of green chemistry offer a framework for optimizing the synthesis of this compound, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. chemijournal.comnumberanalytics.com

Current synthetic routes may rely on harsh brominating agents and organic solvents. Future research should explore greener alternatives. For example, methods using a bromide-bromate couple in an aqueous medium or hydrogen peroxide with ammonium (B1175870) halide could provide more environmentally friendly bromination processes. cdnsciencepub.comresearchgate.netacs.org The use of microwave-assisted synthesis could significantly reduce reaction times and energy consumption. nih.govresearchgate.net

Table 3: Green Chemistry Approaches for Production

Green Chemistry PrincipleApplication to Synthesis
Use of Safer Solvents and ReagentsReplacing traditional brominating agents with greener alternatives like H₂O₂/NH₄Br. cdnsciencepub.comresearchgate.net Using aqueous media or solvent-free conditions. acs.org
Energy EfficiencyEmploying microwave-assisted synthesis or flow chemistry to reduce energy consumption and reaction times. nih.gov
Atom EconomyDesigning synthetic routes that maximize the incorporation of all starting materials into the final product.
Waste PreventionDeveloping catalytic processes that minimize the formation of byproducts.

Q & A

Q. What established synthetic routes are available for Methyl 3,5-dibromo-6-hydroxypicolinate, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves bromination of 6-hydroxypicolinic acid followed by esterification. Key steps:

Bromination : React 6-hydroxypicolinic acid with bromine (Br₂) in dichloromethane (DCM) at 0–5°C using a catalytic Lewis acid (e.g., FeBr₃). Excess Br₂ ensures complete di-substitution at positions 3 and 2.

Esterification : Treat the dibrominated intermediate with methanol (MeOH) and sulfuric acid (H₂SO₄) under reflux (60–70°C) for 6–8 hours.

  • Critical Parameters :
  • Bromine stoichiometry (2.2 equivalents to avoid incomplete substitution).
  • Temperature control during bromination to minimize side reactions.
  • Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water).
  • Yield Optimization : Monitor reaction progress by TLC (Rf ~0.4 in ethyl acetate/hexane). Typical yields range from 65–75% after purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are isotopic effects from bromine addressed?

  • Methodological Answer :
  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃. Bromine’s isotopic split (¹⁰Br/¹¹Br, ~50% each) causes distinct coupling patterns. For example, the C-3 and C-5 carbons show doublets in ¹³C NMR (J ≈ 40–50 Hz).
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative mode confirms molecular ion [M-H]⁻ (expected m/z: 328.83).
  • HPLC : Reverse-phase C18 column with acetonitrile/water (70:30, 0.1% formic acid) at 1.0 mL/min; UV detection at 254 nm. Retention time ~8.2 minutes .
  • FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and hydroxyl (O-H) at ~3400 cm⁻¹.

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound, particularly in cases of twinning or disorder?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect high-resolution data (θmax > 25°) to resolve heavy atoms (Br).
  • Structure Solution : Employ SHELXD for direct methods to locate Br atoms. Initial refinement in SHELXL with isotropic thermal parameters, followed by anisotropic refinement.
  • Handling Twinning : If twinning is detected (e.g., via Rint > 0.05), apply TWIN/BASF commands in SHELXL. For disorder, use PART/SUMP restraints to model alternative conformations.
  • Validation : Check CIF files with PLATON/CHECKCIF for symmetry errors. Final R1 values < 0.05 indicate high reliability .

Q. What methodological approaches are recommended for investigating the thermal decomposition pathways of this compound under inert vs. oxidative atmospheres?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ (inert) and O₂ (oxidative). Monitor mass loss events (e.g., ester decomposition ~200–250°C).
  • DSC : Identify exothermic/endothermic peaks correlated with degradation.
  • GC-MS Post-Decomposition : Trap volatiles in a cold trap and analyze for brominated byproducts (e.g., methyl bromide, CO₂).
  • Kinetic Modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea) for decomposition steps.

Q. How can computational methods (e.g., DFT calculations) complement experimental data in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Geometry Optimization : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to minimize energy.
  • Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict sites susceptible to nucleophilic attack (e.g., C-6 hydroxyl group).
  • Reaction Pathway Simulation : Model SN2 mechanisms using polarizable continuum models (PCM) for solvent effects (e.g., DMF). Compare computed activation energies (ΔG‡) with experimental kinetics.
  • Validation : Cross-check computed ¹³C NMR shifts with experimental data (MAE < 2 ppm acceptable) .

Data Contradiction Resolution

Q. When encountering discrepancies in reported melting points or spectral data, what analytical strategies can validate findings for this compound?

  • Methodological Answer :
  • Melting Point Validation : Use differential scanning calorimetry (DSC) with a heating rate of 2°C/min. Compare onset temperatures across labs. Polymorphism can be ruled out via PXRD.
  • Spectral Replication : Repeat NMR in identical solvent/temperature conditions. For HPLC, ensure column lot consistency and calibrate with reference standards.
  • Collaborative Studies : Share samples with independent labs for blinded analysis. Apply statistical tools (e.g., ANOVA) to assess inter-lab variability.
  • Literature Review : Check for overlooked variables (e.g., hydration state, stereochemical impurities) in conflicting reports .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.